molecular formula C4H10FNO2S B6214969 (3R)-3-fluorobutane-1-sulfonamide CAS No. 2742623-72-7

(3R)-3-fluorobutane-1-sulfonamide

Cat. No. B6214969
CAS RN: 2742623-72-7
M. Wt: 155.2
InChI Key:
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Description

(3R)-3-fluorobutane-1-sulfonamide, also known as (3R)-3-fluoro-N-butanesulfonamide, is a synthetic compound used in a variety of research and laboratory experiments. The compound is an important reagent in organic synthesis, and its properties and applications have been studied extensively in recent years.

Mechanism of Action

The mechanism of action of (3R)-3-fluorobutane-1-sulfonamide is not fully understood. It is believed that the compound binds to certain enzymes, such as proteases, and modifies their activity. This binding can either activate or inhibit the enzyme, depending on the specific enzyme and the concentration of the compound. In addition, (3R)-3-fluorobutane-1-sulfonamide can interact with other molecules, such as proteins and nucleic acids, and modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R)-3-fluorobutane-1-sulfonamide are still being studied. However, the compound has been shown to have a variety of effects on the body, including changes in blood pressure, heart rate, and respiration. In addition, (3R)-3-fluorobutane-1-sulfonamide has been shown to have an effect on the brain, with some studies showing that it can reduce anxiety and improve mood.

Advantages and Limitations for Lab Experiments

The use of (3R)-3-fluorobutane-1-sulfonamide in laboratory experiments has several advantages. The compound is relatively inexpensive and readily available, making it an attractive reagent for researchers. In addition, the compound is relatively stable and can be used in a variety of solvents, making it ideal for a variety of experiments. However, the compound can be toxic if inhaled or ingested, so it should be handled with care.

Future Directions

The future directions for (3R)-3-fluorobutane-1-sulfonamide research are numerous. For example, further research is needed to understand the mechanism of action of the compound and its effects on the body. In addition, further studies are needed to determine the optimal concentrations and conditions for the use of the compound in laboratory experiments. Finally, further studies are needed to explore the potential therapeutic applications of (3R)-3-fluorobutane-1-sulfonamide, such as in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of (3R)-3-fluorobutane-1-sulfonamide is a multi-step process that involves the use of several reagents and solvents. The first step is the reaction of (3R)-3-fluorobutane-1-sulfonamide with a base, such as sodium hydroxide, to form the corresponding sulfonamide anion. This anion is then reacted with an acid, such as hydrochloric acid, to form the desired (3R)-3-fluorobutane-1-sulfonamide. The reaction can be carried out in a variety of solvents, such as water, methanol, and dichloromethane.

Scientific Research Applications

(3R)-3-fluorobutane-1-sulfonamide has been used in a variety of scientific research applications, including the study of enzyme kinetics and the synthesis of pharmaceuticals. In enzyme kinetics, the compound is used as a substrate in order to study the catalytic activity of enzymes. In pharmaceutical synthesis, (3R)-3-fluorobutane-1-sulfonamide is used as a starting material for the synthesis of a variety of pharmaceuticals, including antibiotics, antivirals, and antifungals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-fluorobutane-1-sulfonamide involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-fluorobutan-1-ol", "sulfonamide", "sodium hydride", "DMF (dimethylformamide)", "THF (tetrahydrofuran)", "HCl (hydrochloric acid)", "NaOH (sodium hydroxide)", "Na2SO4 (sodium sulfate)", "EtOAc (ethyl acetate)", "water" ], "Reaction": [ "Step 1: Conversion of 3-fluorobutan-1-ol to 3-fluorobutan-1-sulfonyl chloride using thionyl chloride and DMF as a solvent.", "Step 2: Reaction of 3-fluorobutan-1-sulfonyl chloride with sulfonamide in the presence of sodium hydride and DMF as a solvent to form (3R)-3-fluorobutane-1-sulfonamide.", "Step 3: Purification of the product by washing with water, drying with Na2SO4, and extraction with EtOAc.", "Step 4: Removal of the solvent by evaporation and recrystallization of the product from a suitable solvent." ] }

CAS RN

2742623-72-7

Molecular Formula

C4H10FNO2S

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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